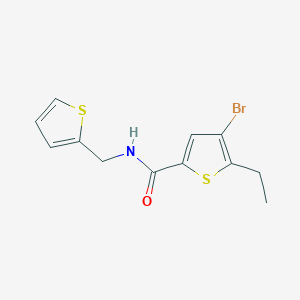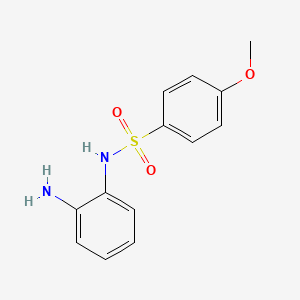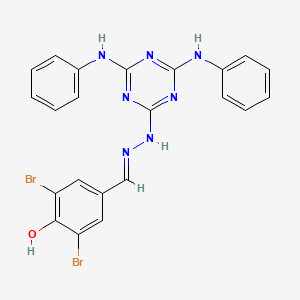
4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which gives it a range of properties that make it useful in a variety of experimental settings.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide is not fully understood, but it is thought to act as a modulator of certain neurotransmitters in the brain. Specifically, this compound has been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide are complex and not fully understood. However, studies have shown that this compound can have a range of effects on the brain and nervous system, including changes in neurotransmitter levels and alterations in neural activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide in lab experiments is its unique chemical structure, which allows it to interact with specific neurotransmitter systems in the brain. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using this compound is its high cost, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide. One area of research that is particularly promising is the development of new treatments for neurological disorders, such as anxiety and depression. Additionally, this compound may have potential applications in drug discovery more broadly, particularly in the development of new treatments for diseases that affect the nervous system. Further research is needed to fully explore the potential of this compound and to better understand its mechanisms of action.
Métodos De Síntesis
The synthesis of 4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide is a complex process that involves several steps. The starting materials for this synthesis are 4-bromo-2-thiophenecarboxylic acid and 2-thienylmethylamine. These two compounds are combined and reacted with ethyl chloroformate to form the intermediate compound, which is then treated with thioacetamide to produce the final product.
Aplicaciones Científicas De Investigación
4-bromo-5-ethyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential as a tool for studying the mechanisms of action of certain neurotransmitters. Additionally, this compound has been studied for its potential applications in drug discovery, particularly in the development of new treatments for neurological disorders.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS2/c1-2-10-9(13)6-11(17-10)12(15)14-7-8-4-3-5-16-8/h3-6H,2,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMAFARGXSDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCC2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
![1-(3-chlorophenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6083164.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![(1-{[1-(cyclopropylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6083202.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)
![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)
